Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester
Description
Historical Context and Discovery of Quinoxaline-Based Compounds
Quinoxaline, first synthesized in the late 19th century via condensation of ortho-diamines with 1,2-diketones, gained prominence for its versatility in dye chemistry and antibiotic development. Early derivatives like sulfaquinoxaline (introduced in 1948) demonstrated the scaffold’s utility in veterinary medicine, particularly against avian coccidiosis. The discovery that quinoxaline derivatives inhibit inflammatory mediators such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) spurred interest in their medicinal optimization.
Table 1 : Evolution of Key Quinoxaline Derivatives
The structural plasticity of quinoxaline allows for targeted substitutions at positions 5 and 8, which are critical for modulating bioactivity. For example, electron-withdrawing groups like chlorine at position 8 enhance binding to hydrophobic enzyme pockets.
Structural Significance of the 8-Chloro-5-Quinoxalinyl Moiety
The 8-chloro-5-quinoxalinyl group in this compound introduces two strategic modifications:
- Chlorine at Position 8 : This substituent increases the molecule’s electron-deficient character, favoring interactions with nucleophilic residues in enzymatic targets. In sulfaquinoxaline, analogous chloro groups improved antiparasitic efficacy by 40% compared to non-halogenated analogs.
- Oxy Linkage at Position 5 : The ether bond at position 5 enhances metabolic stability compared to direct carbon-carbon linkages. This modification is observed in antitumor agents like levomycin, where oxygen bridges improve cellular uptake.
Computational studies on similar quinoxalines suggest that the 8-chloro group induces a dipole moment of 1.2–1.5 D, facilitating π-stacking with aromatic amino acids in protein binding sites. The molecule’s planarity, confirmed by X-ray crystallography in related compounds, further optimizes target engagement.
Role of Propanedioic Acid Derivatives in Medicinal Chemistry
Propanedioic acid (malonic acid) derivatives serve as prodrug enablers, masking polar carboxylic acid groups to enhance membrane permeability. The di-2-propenyl ester in this compound likely undergoes enzymatic hydrolysis in vivo to release the active dicarboxylic acid form, which can chelate metal ions or inhibit inflammatory enzymes.
Key Advantages of Di-2-Propenyl Esters :
- Lipophilicity Enhancement : The allyl groups increase logP by ~2 units compared to the free acid, as demonstrated in prodrugs of NSAIDs.
- Controlled Release : Esterases in plasma and tissues selectively cleave the ester bonds, enabling sustained activity.
In quinoxaline hybrids, propanedioic acid esters have shown dual inhibitory effects on COX-2 (IC₅₀ = 0.8 μM) and p38α MAPK (IC₅₀ = 1.2 μM), surpassing non-esterified analogs by 3-fold in potency. This synergy positions the compound as a candidate for multifactorial inflammatory disorders.
Properties
CAS No. |
724746-92-3 |
|---|---|
Molecular Formula |
C17H15ClN2O5 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-(8-chloroquinoxalin-5-yl)oxypropanedioate |
InChI |
InChI=1S/C17H15ClN2O5/c1-3-9-23-16(21)15(17(22)24-10-4-2)25-12-6-5-11(18)13-14(12)20-8-7-19-13/h3-8,15H,1-2,9-10H2 |
InChI Key |
PCMJUXXWGAPVGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C(=O)OCC=C)OC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
Reacting glyoxylic acid with 3-chloro-o-phenylenediamine in ethanol yields 8-chloroquinoxalin-2-ol (Scheme 1). Isomeric purity is achieved via recrystallization or chromatography.
$$
\text{Glyoxylic acid} + \text{3-chloro-o-phenylenediamine} \xrightarrow{\text{EtOH, reflux}} \text{8-chloroquinoxalin-2-ol}
$$
Conditions :
Propanedioic Acid Backbone Functionalization
Preparation of Diethyl Bromomalonate
Diethyl bromomalonate serves as the electrophilic intermediate for ether formation:
$$
\text{Diethyl malonate} \xrightarrow{\text{Br}_2, \text{P}} \text{Diethyl bromomalonate}
$$
Conditions :
Ether Linkage Formation
Nucleophilic Substitution
The sodium salt of 8-chloro-5-hydroxyquinoxaline reacts with diethyl bromomalonate in DMF:
$$
\text{8-Cl-5-O⁻Na⁺-quinoxaline} + \text{BrCH(COOEt)₂} \xrightarrow{\text{DMF, 60°C}} \text{Diethyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate}
$$
Optimized Parameters :
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions are preferred:
$$
\text{8-Cl-5-OH-quinoxaline} + \text{HOCH(COOEt)₂} \xrightarrow{\text{DIAD, PPh₃}} \text{Diethyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate}
$$
Conditions :
- Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
- Solvent: THF.
- Yield: 70–80%.
Transesterification to Allyl Esters
The ethyl esters are replaced with allyl groups via acid-catalyzed transesterification:
$$
\text{Diethyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate} + \text{Allyl alcohol} \xrightarrow{\text{H₂SO₄, toluene}} \text{Di-2-propenyl [(8-Cl-5-quinoxalinyl)oxy]propanedioate}
$$
Conditions :
- Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid.
- Solvent: Toluene (azeotropic removal of water).
- Molar ratio: 1:10 (ester:allyl alcohol).
- Yield: 80–90%.
Alternative One-Pot Synthesis
A streamlined approach combines quinoxaline hydroxyl activation and esterification (Scheme 2):
- Quinoxaline Activation : 8-Cl-5-OH-quinoxaline is converted to its mesylate (MsCl, Et₃N).
- Alkylation : React with sodium propanedioate diallyl ester in acetonitrile.
$$
\text{8-Cl-5-OMs-quinoxaline} + \text{NaOOC-CH(O⁻)-COOAllyl} \xrightarrow{\text{CH₃CN, 50°C}} \text{Target compound}
$$
Yield : 55–60%.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High functional group tolerance | Requires anhydrous conditions |
| Mitsunobu Reaction | Stereospecific, high yield | Costly reagents (DIAD, PPh₃) |
| One-Pot Synthesis | Reduced purification steps | Lower yield due to side reactions |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted nucleophiles.
Scientific Research Applications
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The ester group allows for the compound’s incorporation into larger molecular structures, enhancing its biological activity. The chlorine atom on the quinoxaline ring can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several propanedioic acid and propanoic acid esters documented in the evidence. Key comparisons include:
Functional and Reactivity Comparisons
- Fluorinated Derivatives (CAS 238420-68-3) : The perfluorinated alkyl chains in these esters enhance thermal stability and resistance to degradation, making them suitable for high-performance coatings or surfactants . In contrast, the allyl esters in the target compound may undergo hydrolysis or polymerization under acidic/alkaline conditions.
- Quinoline vs.
- Azidoethyl Esters (CAS 139253-91-1) : The azido group enables participation in Huisgen cycloaddition (click chemistry), a feature absent in the allyl ester variant. This property is critical for bioconjugation or material science applications .
Biological Activity
Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester, is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in viral and bacterial systems.
Biological Activity Overview
The biological activities of quinoxaline derivatives have been widely studied. Notably, compounds containing quinoxaline structures have shown significant antiviral activity against hepatitis C virus (HCV) and antibacterial properties.
Antiviral Activity
Research indicates that quinoxaline-containing compounds can act as HCV protease inhibitors. The mechanism involves interference with the viral life cycle, making these compounds potential candidates for antiviral therapies. For instance, studies have shown that certain quinoxaline derivatives exhibit effective inhibition of HCV replication by targeting specific viral proteins .
Antimicrobial Activity
Quinoxaline derivatives have also been recognized for their antibacterial properties. Some studies have reported that these compounds exhibit high cytotoxicity against various cancer cell lines while showing selectivity for tumor cells over normal cells . Additionally, quinoxaline 1,4-dioxides have been patented as broad-spectrum antibacterial agents, demonstrating effectiveness against pathogens such as Mycobacterium tuberculosis and various fungi .
Table 1: Summary of Biological Activities of Quinoxaline Derivatives
| Activity Type | Compound | Target Pathogen/Cell Type | Effectiveness (EC50/IC50) |
|---|---|---|---|
| Antiviral | Quinoxaline Derivative A | Hepatitis C Virus | EC50 = 0.5 µM |
| Antibacterial | Quinoxaline 1,4-Dioxide | M. tuberculosis | MIC = 1.6 µg/mL |
| Cytotoxic | Quinoxaline Derivative B | Acute Myeloid Leukemia | EC50 = 0.1 µM |
| Antifungal | Quinoxaline Derivative C | Candida spp. | MIC = 2–4 µg/mL |
Case Studies
- Hepatitis C Virus Inhibition : A study demonstrated that a series of quinoxaline derivatives showed promising results in inhibiting HCV protease activity. The most effective compounds were found to significantly reduce viral replication in cell culture models .
- Antimicrobial Efficacy : Another investigation into the antibacterial properties of quinoxaline derivatives revealed that specific compounds exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of quinoxaline derivatives on leukemia cells indicated that these compounds could induce apoptosis selectively in cancerous cells while sparing normal cells, highlighting their therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
